2-Methyl-1,3-cyclopentadiene

描述

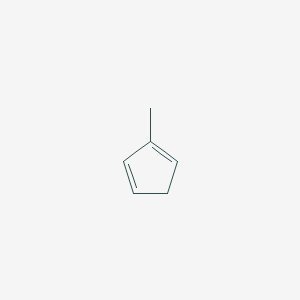

Structure

3D Structure

属性

CAS 编号 |

3727-31-9 |

|---|---|

分子式 |

C6H8 |

分子量 |

80.13 g/mol |

IUPAC 名称 |

2-methylcyclopenta-1,3-diene |

InChI |

InChI=1S/C6H8/c1-6-4-2-3-5-6/h2,4-5H,3H2,1H3 |

InChI 键 |

AHQZRFBZJSCKAV-UHFFFAOYSA-N |

规范 SMILES |

CC1=CCC=C1 |

产品来源 |

United States |

Synthetic Methodologies and Precursor Chemistry

Established Synthetic Routes

Methylation of 1,3-Cyclopentadiene

A primary and well-established method for synthesizing methylcyclopentadiene (B1197316) involves the direct methylation of 1,3-cyclopentadiene. ontosight.ai This process is typically carried out in a two-step reaction. The first step involves the deprotonation of cyclopentadiene (B3395910) using a strong base, such as metallic sodium, to form the cyclopentadienyl (B1206354) anion. researchgate.net This reaction is sensitive to temperature; it is initiated at 0-5°C to minimize the dimerization of cyclopentadiene and later warmed to around 40°C to increase the reaction rate. researchgate.net

In the second step, the cyclopentadienyl anion is methylated using a methylating agent like methyl chloride. researchgate.netgoogle.com The reaction is typically conducted in a solvent such as diethylene glycol dimethyl ether. researchgate.net Optimal conditions for this methylation step have been reported to be a temperature of 25°C, a cyclopentadiene to sodium molar ratio of 2.25:1, and a diethylene glycol dimethyl ether to sodium molar ratio of 1.9:1. researchgate.net Under these conditions, a yield of 84.8% for methylcyclopentadiene has been achieved, with the formation of the undesired byproduct, dimethyl-cyclopentadiene, being only 1.6%. researchgate.net Another approach involves using an alkaline aqueous solution to facilitate the methylation reaction. google.com

Thermal Cracking of Methylcyclopentadiene Dimers

Methylcyclopentadiene, like its parent compound cyclopentadiene, readily undergoes dimerization at room temperature through a Diels-Alder reaction. ic.ac.uksemanticscholar.org To obtain the monomeric form, thermal cracking of the methylcyclopentadiene dimer is employed. wikipedia.org This process involves heating the dimer to a temperature above its boiling point, typically around 170°C, which causes a retro-Diels-Alder reaction to occur, yielding the monomer. researchgate.net The resulting monomer can then be purified by distillation. wikipedia.org The dimerization is a reversible process, and at elevated temperatures, the equilibrium shifts towards the monomer. researchgate.net

Emerging and Specialized Synthetic Approaches

Biomass-Derived Synthesis Pathways

In recent years, there has been a growing interest in developing sustainable methods for producing chemicals from renewable resources. One such approach involves the synthesis of methylcyclopentadiene from biomass. A notable pathway starts from cellulose, which is converted to 3-methylcyclopent-2-enone. nih.gov This intermediate then undergoes selective hydrodeoxygenation over a zinc-molybdenum oxide catalyst to produce methylcyclopentadiene. nih.gov This process has demonstrated a high carbon yield of 70% from cellulose. nih.gov

Another biomass-based route utilizes xylose or extracted hemicellulose as the feedstock. researchgate.net In a two-step process, cyclopentanone (B42830) is first produced through selective hydrogenolysis. Subsequently, the introduction of methanol (B129727) along with cyclopentanone and hydrogen over a zinc molybdate (B1676688) catalyst leads to the selective formation of methylcyclopentadiene via a cascade of dehydrogenation, aldol (B89426) condensation, and selective hydrodeoxygenation reactions. researchgate.net

Regioselective Synthesis of Substituted Cyclopentadienes

The development of methods for the regioselective synthesis of substituted cyclopentadienes, including 2-methyl-1,3-cyclopentadiene, is crucial for accessing specific isomers and more complex molecules. Gold-catalyzed migratory cycloisomerization of silyl-substituted vinylallenes has emerged as a powerful technique for the regioselective synthesis of crowded cyclopentadienyl esters. nih.govacs.org This transformation proceeds through a sequence of events including a Nazarov-like cyclization and rearrangements of silyl (B83357) and hydrogen groups. nih.gov

Another approach involves the synthesis of trisubstituted cyclopentadienyl manganese tricarbonyl compounds from furans. researchgate.net This strategy allows for the regioselective placement of substituents on the cyclopentadiene ring. researchgate.net Furthermore, the Diels-Alder reaction of various dienes and dienophiles offers a versatile platform for constructing substituted cyclopentadiene derivatives. nih.govmsu.eduacs.org For instance, the reaction of isobutylene (B52900) and cyclopentadiene can be used to synthesize precursors for further functionalization. prepchem.com

Precursor Reactivity and Selectivity in Synthetic Transformations

The reactivity of the precursors plays a critical role in the synthesis of this compound and its derivatives. In the methylation of cyclopentadiene, the nucleophilicity of the cyclopentadienyl anion dictates its reaction with the methylating agent. The choice of base and reaction conditions is crucial to control the deprotonation and minimize side reactions like dimerization. researchgate.net

In biomass conversion pathways, the selectivity of the catalysts is paramount. For example, the zinc-molybdenum oxide catalyst shows a preferential interaction with the C=O bond over the C=C bond during the hydrodeoxygenation of 3-methylcyclopent-2-enone, leading to the highly selective formation of methylcyclopentadiene. nih.gov Similarly, the regioselectivity in gold-catalyzed reactions is governed by the electronic and steric properties of the substrates and the catalyst. nih.gov The ability to control the reactivity and selectivity of precursor molecules is fundamental to achieving high yields and purity of the desired this compound isomer.

Reaction Mechanisms and Kinetic Studies

Diels-Alder Cycloaddition Reactions

The Diels-Alder reaction, a cornerstone of synthetic organic chemistry, involves the [4+2] cycloaddition of a conjugated diene with a dienophile to form a six-membered ring. wikipedia.org 2-Methyl-1,3-cyclopentadiene, as a substituted cyclic diene, exhibits distinct reactivity in these transformations.

This compound readily participates in Diels-Alder reactions with a variety of dienophiles. researchgate.net The presence of the methyl group, an electron-donating substituent, generally enhances the reactivity of the diene component in normal electron-demand Diels-Alder reactions. pressbooks.publibretexts.org This is because electron-donating groups on the diene and electron-withdrawing groups on the dienophile accelerate the reaction. pressbooks.publibretexts.org The inherent s-cis conformation of the cyclopentadiene (B3395910) ring system also contributes to its high reactivity. pressbooks.pub

The reactivity of cyclopentadiene and its derivatives is influenced by the electronic nature of the dienophile. nih.gov For instance, cyclic electron-deficient dienophiles like maleic anhydride (B1165640) react significantly faster with cyclopentadiene than acyclic ones. researchgate.net The reaction of methylcyclopentadiene (B1197316) with methyl acrylate (B77674), for example, results in a mixture of endo and exo cycloadducts. nih.gov

Like its parent compound, cyclopentadiene, this compound can undergo dimerization, where one molecule acts as the diene and another as the dienophile. libretexts.orgresearchgate.net It can also participate in codimerization reactions with other dienes, such as cyclopentadiene itself. researchgate.netresearchgate.net

Kinetic studies have been conducted to understand the rates of these processes. The dimerization and codimerization of cyclopentadiene, 1-methyl-1,3-cyclopentadiene, and this compound have been investigated in a batch reactor using a cyclohexane (B81311) solution at various temperatures. researchgate.net The concentrations of reactants and the resulting 1:1 Diels-Alder adducts were measured and fitted to a kinetic model to determine the kinetic parameters for the formation of individual isomeric products. researchgate.net

At 120 °C, the rate constants for the dimerization of cyclopentadiene and an isomeric mixture of methylcyclopentadiene are very similar, being 1.13 × 10⁻³ M⁻¹s⁻¹ and 1.08 × 10⁻³ M⁻¹s⁻¹, respectively. nih.govresearchgate.net In contrast, the activation energies for the dimerization of acyclic C5 dienes are 20-40 kJ/mol higher than that of cyclopentadiene dimerization. researchgate.net

| Compound | Rate Constant (M⁻¹s⁻¹) | Reference |

|---|---|---|

| Cyclopentadiene | 1.13 × 10⁻³ | nih.gov, researchgate.net |

| Methylcyclopentadiene (isomeric mixture) | 1.08 × 10⁻³ | nih.gov, researchgate.net |

Substituents can have a significant impact on the rate of Diels-Alder reactions. pressbooks.pubresearchgate.net Electron-donating groups, such as the methyl group in this compound, generally increase the reaction rate with electron-deficient dienophiles. pressbooks.pubresearchgate.net Conversely, electron-withdrawing groups on the diene would decrease the rate of a normal electron-demand Diels-Alder reaction. nih.gov

The position of the substituent on the cyclopentadiene ring also plays a role. escholarship.org For instance, substituents at the 5-position can influence reactivity through hyperconjugative interactions. escholarship.org While a simple methyl group at the 1- or 2-position has little effect on the dimerization rate compared to cyclopentadiene, other substituents can cause dramatic changes. nih.gov For example, methoxy (B1213986) groups at the 5-position accelerate dimerization by a factor of 790, whereas a cyclopentadiene ethylene (B1197577) ketal dimerizes 497,000 times faster than cyclopentadiene itself. nih.gov

The Diels-Alder reaction of this compound with unsymmetrical dienophiles can lead to different regioisomers and stereoisomers. Understanding the factors that control this selectivity is crucial for synthetic applications.

Studies on the reaction of 1-methylcyclopentadiene and 2-methylcyclopentadiene with dienophiles like acrylonitrile (B1666552) and methyl acrylate have shown that reactions with 1-methylcyclopentadiene are highly regiospecific. rsc.org In contrast, 2-methylcyclopentadiene exhibits lower regiospecificity. rsc.org Lewis acid catalysis can also influence the regioselectivity of these reactions. acs.org Theoretical models suggest that for 2-substituted cyclopentadienes, the C1 carbon, having the highest nucleophilicity, is most likely to form a bond with the more electrophilic carbon of the dienophile. mdpi.com

A key aspect of the stereoselectivity in Diels-Alder reactions involving cyclic dienes is the formation of endo and exo adducts. chemtube3d.com The "endo rule" suggests that the dienophile's substituent is oriented towards the diene's π-system in the transition state, leading to the kinetically favored endo product. caltech.edu However, the exo product is often thermodynamically more stable. researchgate.net

In the reaction of methylcyclopentadienes with dienophiles, the endo/exo ratio can be influenced by several factors, including the dienophile itself, the solvent, and the reaction temperature. rsc.orgsciforum.net For example, methyl acrylate shows similar endo-selectivity with both cyclopentadiene and methylcyclopentadienes. rsc.org However, acrylonitrile shows little selectivity and, in one case, preferentially forms the exo-adduct. rsc.org

The reaction of methylcyclopentadiene with maleic anhydride initially forms the endo adducts under kinetic control. sfu.ca Microwave irradiation can then be used to isomerize these to a mixture of endo and exo isomers. sfu.ca In reactions with certain α,β-dialkyl conjugated enals, methylcyclopentadiene shows lower exo-selectivity compared to cyclopentadiene. researchgate.net

The use of Lewis acid catalysts can significantly alter the endo/exo selectivity. caltech.edubeilstein-journals.org For example, the AlCl₃-catalyzed reaction of 2-methyl-2-cyclohexenone with cyclopentadiene yields predominantly the endo adduct (9:1 ratio). caltech.edu Similarly, the reaction of cyclopentadiene with maleic anhydride in the presence of water gives a high endo/exo ratio of 98/2. academie-sciences.fr

| Diene | Dienophile | Conditions | Endo:Exo Ratio | Reference |

|---|---|---|---|---|

| Cyclopentadiene | 2-Methyl-2-cyclohexenone | AlCl₃, 40 °C | 9:1 | caltech.edu |

| Cyclopentadiene | Maleic Anhydride | Water | 98:2 | academie-sciences.fr |

| Cyclopentadiene | Methyl Vinyl Ketone | Nitromethane, RT | 97:3 (approx.) | academie-sciences.fr |

| Methylcyclopentadiene | Maleic Anhydride | Low Temperature | Predominantly Endo | sfu.ca |

Regio- and Stereoselectivity in Cycloadditions

Factors Influencing Stereochemical Outcomes

The stereochemistry of the Diels-Alder reaction involving this compound is governed by a combination of electronic and steric factors. The well-known "endo rule" by Alder, which posits that the diene and dienophile orient to maximize the accumulation of double bonds, often predicts the major product. nih.gov This preference is attributed to favorable secondary orbital interactions between the frontier molecular orbitals of the reactants, specifically the highest occupied molecular orbital (HOMO) of the diene and the lowest unoccupied molecular orbital (LUMO) of the dienophile. caltech.edu These are attractive interactions between parts of the orbitals not directly involved in the bond formation, which stabilize the endo transition state over the exo transition state. caltech.edu

However, steric hindrance can counteract and sometimes override this electronic preference. caltech.eduwikipedia.org For instance, the presence of substituents on the diene or dienophile can introduce steric repulsion in the more compact endo transition state, favoring the exo adduct. wikipedia.orgcdnsciencepub.com In reactions involving unsymmetrically substituted dienes like this compound, the steric bulk of the methyl group can influence the facial selectivity of the cycloaddition.

Reaction temperature is another critical factor. Lower reaction temperatures generally enhance stereoselectivity. cdnsciencepub.comnih.gov For example, in the reaction of trans-2-methyl-1,3-pentadiene with 2-carbomethoxy-2-cyclohexen-1-one, the stereoselectivity in favor of the endo adduct improved from a ratio of 2:1 at 0°C to 13:1 at -78°C. cdnsciencepub.com This is because the transition state leading to the endo product, while electronically favored, is often entropically disfavored. At lower temperatures, the enthalpic advantage of the secondary orbital interactions becomes more dominant, leading to a higher proportion of the endo product. nih.gov

The nature of the dienophile also plays a significant role. For example, the reaction of methylcyclopentadiene with methyl acrylate results in a complex mixture of endo and exo cycloadducts from both the 1- and 2-substituted cyclopentadiene isomers. nih.govmit.edu

Table 1: Influence of Temperature on Stereoselectivity An illustrative example based on data for a related substituted diene.

| Reaction Temperature (°C) | Diene | Dienophile | Endo:Exo Ratio |

| 0 | trans-2-methyl-1,3-pentadiene | 2-carbomethoxy-2-cyclohexen-1-one | 2:1 |

| -30 | trans-2-methyl-1,3-pentadiene | 2-carbomethoxy-2-cyclohexen-1-one | 6:1 |

| -78 | trans-2-methyl-1,3-pentadiene | 2-carbomethoxy-2-cyclohexen-1-one | 13:1 |

| Data sourced from a study on related compounds to illustrate the temperature effect. cdnsciencepub.com |

Catalysis in Diels-Alder Reactions

Lewis acids are widely employed to catalyze Diels-Alder reactions, significantly accelerating reaction rates and often enhancing selectivity. nih.govmit.edumdpi.com The primary role of the Lewis acid is to coordinate to the dienophile, particularly those containing a carbonyl group, which lowers the energy of the dienophile's LUMO. nih.gov This reduction in the HOMO-LUMO energy gap between the diene and the dienophile leads to a stronger interaction and a lower activation energy for the reaction. mdpi.com

Theoretical studies using Density Functional Theory (DFT) on the reaction between cyclopentadiene and methyl acrylate catalyzed by aluminum chloride (AlCl₃) have shown that the catalyst facilitates the cycloaddition and leads to higher endo selectivity. nih.gov The catalyzed reaction proceeds through a highly asynchronous transition state where the two new carbon-carbon bonds are formed at different rates. nih.gov Molecular electron density theory (MEDT) studies suggest that the acceleration is due to more favorable nucleophilic/electrophilic interactions at the transition state. mdpi.com Recent computational work also indicates that Lewis acids accelerate the reaction by reducing the destabilizing steric Pauli repulsion between the diene and dienophile. wikipedia.org

Different Lewis acids can yield distinct stereochemical outcomes. For example, the reaction of cyclopentadiene with a chiral dienophile in the presence of diethylaluminum chloride (Et₂AlCl) or boron trifluoride (BF₃) gave the opposite stereochemical result compared to when ethylaluminum dichloride (EtAlCl₂), tin(IV) chloride (SnCl₄), or titanium tetrachloride (TiCl₄) were used. semanticscholar.org This is attributed to different coordination modes of the Lewis acid to the dienophile, which in turn exposes different diastereotopic faces of the dienophile to the approaching diene. semanticscholar.org Niobium pentachloride (NbCl₅) has been shown to be a highly effective catalyst for cycloadditions involving 2-cycloenones, providing high stereoselectivity and good yields at low temperatures (-78°C). nih.gov

Table 2: Comparison of Lewis Acid Catalysts in Diels-Alder Reactions Illustrative data comparing the efficacy of different catalysts for reactions involving cyclopentadiene and cycloenones. nih.gov

| Dienophile | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Endo:Exo Ratio |

| 2-Cyclohexenone | NbCl₅ | -78 | 0.5 | 92 | >99:1 |

| 2-Cyclohexenone | ZnCl₂ | 25 | 6 | 77 | 89:11 |

| 2-Methyl-2-cyclo-pentenone | NbCl₅ | -78 | 0.5 | 88 | >99:1 |

| 2-Methyl-2-cyclo-pentenone | AlCl₃ | 0 | 2 | 80 | 90:10 |

The choice of solvent can have a profound impact on the kinetics of Diels-Alder reactions. nih.gov Polar solvents, particularly water, can lead to dramatic rate accelerations. For instance, the reaction of cyclopentadiene with methyl vinyl ketone is nearly 1000 times faster in water than in isooctane. nih.govacs.org This effect has been attributed to factors such as hydrophobic packing, which increases the effective concentration of the reactants, and the stabilization of the polar transition state by hydrogen bonding. wikipedia.org

An experimental study on the reaction between cyclopentadiene and methyl acrylate in concentrated solutions found that the reaction was five times faster in methanol (B129727) than in n-hexane at 20°C. acs.org The endo-to-exo adduct ratio was also initially 2.5 times greater in methanol, although this selectivity decreased as the product concentration increased. acs.org

Theoretical studies using a supermolecular approach have investigated the role of ionic liquids as solvents. researchgate.net These studies suggest that the coordination of the ionic liquid's cation to the reacting species affects their geometries and electronic structures along the reaction pathway, thereby influencing reactivity and selectivity. researchgate.net In supercritical water, the rate of the cycloaddition of cyclopentadiene with methyl vinyl ketone is also significantly increased, an effect attributed more to thermal excitation than to solvation, though the high solubility of the reactants in supercritical water contributes to a much higher yield. acs.org

Table 3: Rate Constants for Diels-Alder Reaction of Cyclopentadiene and Methyl Vinyl Ketone in Various Solvents at 20°C

| Solvent | Rate Constant (k x 10⁵ M⁻¹s⁻¹) | Relative Rate |

| Isooctane | 5.9 | 1 |

| Methanol | 755 | 128 |

| Water | 4400 | 746 |

| Data adapted from Breslow and co-workers. nih.gov |

Isomerization Pathways and Dynamics

Thermal Isomerization Kinetics

Methylcyclopentadiene exists as a mixture of rapidly equilibrating isomers, primarily 1-methyl-1,3-cyclopentadiene and this compound, through a series of mit.eduacs.org-sigmatropic hydrogen shifts. mit.edu Heating these derivatives leads to positional isomerization. The kinetics of these thermal isomerizations are crucial for understanding the reactivity of methylcyclopentadiene mixtures in reactions like Diels-Alder cycloadditions.

The mechanism of this isomerization is analogous to the mit.eduacs.org hydrogen shift observed in other pentadienes. Kinetic studies of the gas-phase thermal unimolecular isomerization of cis-2,3-dimethylpenta-1,3-diene to 3,4-dimethylpenta-1,3-diene via a mit.eduacs.org hydrogen shift provide insight into the transition state, suggesting a structure similar to that of cyclopentadiene. rsc.org The kinetics of the thermal isomerization of Diels-Alder adducts themselves have also been studied, often involving retro-Diels-Alder reactions followed by re-addition or other rearrangements. cdnsciencepub.comacs.org

Computational Modeling of Isomerization Processes

Computational chemistry provides powerful tools for elucidating the complex isomerization pathways of methylcyclopentadiene. Ab initio transition state theory and master equation simulations, which are based purely on computation without experimental data, have been used to study the reactivity of methylcyclopentadiene, including its isomerization. researchgate.net These models analyze the potential energy surfaces and calculate reaction rate constants.

Quantum chemistry calculations, such as the G3MP2B3 method, have been employed to determine the molecular and thermodynamic properties of the 1-, 2-, and 5-methyl-1,3-cyclopentadiene isomers. nist.gov These calculations help to establish the relative equilibrium concentrations of the isomers at different temperatures. For instance, at 1050 K, the calculated equilibrium concentrations can be determined from the computed thermodynamic parameters. nist.gov

These computational approaches can model the entire reaction network, including H-abstraction reactions that form methylcyclopentadienyl radicals, subsequent isomerization of these radicals, and eventual product formation. researchgate.net The software can simulate the kinetics using the calculated rate parameters, and the results can be compared with experimental data to validate the theoretical models. researchgate.net While some computational studies have focused on photoisomerization dynamics in related cyclopentadiene-based molecular motors, the methodologies, such as state-average complete active space self-consistent field (CASSCF) calculations, are also applicable to modeling thermal ground-state processes. nih.gov

Other Significant Reaction Pathways

Oxidation Reactions

The oxidation of cyclic alkanes such as methylcyclopentane (B18539) can lead to the formation of methylcyclopentadienes as intermediate species. univ-orleans.fr In kinetic modeling studies of methylcyclopentane oxidation at atmospheric pressure, a sub-mechanism for methylcyclopentadiene chemistry is often included. univ-orleans.fr During these processes, the oxidation by molecular oxygen (O2) can yield methylcyclopentenes and subsequently methylcyclopentadienes. univ-orleans.fr

Further reactions of the methylcyclopentadiene radical can occur. For instance, its decomposition can yield methyl and cyclopentadienyl (B1206354) radicals. univ-orleans.fr In experimental studies using jet-stirred reactors, methylcyclopentadiene has been identified as one of the numerous species measured during the oxidation of cyclopentane (B165970) and methylcyclopentane, highlighting its role in the complex reaction network of cycloalkane combustion. univ-orleans.fr

Applications in Organic Synthesis

Building Blocks for Complex Molecular Architectures

2-Methyl-1,3-cyclopentadiene serves as a versatile building block in organic synthesis, primarily through its participation in cycloaddition reactions to construct complex molecular frameworks.

Construction of Substituted Cyclohexene (B86901) Derivatives

This compound is a highly reactive diene in Diels-Alder reactions, readily reacting with various dienophiles to yield substituted cyclohexene derivatives. ontosight.ai This reactivity makes it a valuable tool for the stereoselective and regioselective synthesis of six-membered rings. ontosight.ai The Diels-Alder reaction involving this compound is a cornerstone for creating complex molecules with defined stereochemistry. ontosight.ai

The reaction of this compound with dienophiles like maleic anhydride (B1165640) leads to the formation of a mixture of endo and exo isomeric adducts. sfu.caresearchgate.net The study of these reactions provides insight into the stereochemical outcomes of the Diels-Alder reaction. sfu.caresearchgate.net Furthermore, 2-methyl-1,3-pentadiene, a related compound, undergoes Diels-Alder reactions with unsaturated olefins to synthesize cyclohexene derivative perfume molecules, such as ligustral. google.com The synthesis of various cyclohexene derivatives can be achieved by reacting different activated dienophiles with substituted butadienes. ppor.az The use of Lewis acids can catalyze these Diels-Alder cycloadditions, enhancing the reaction rates and yields of the resulting substituted cyclohexene products. google.com

Table 1: Examples of Dienophiles Used in Diels-Alder Reactions with Cyclopentadienes

| Dienophile | Resulting Adduct Type | Reference |

|---|---|---|

| Maleic Anhydride | Norbornene derivatives | sfu.caresearchgate.net |

| Methyl Acrylate (B77674) | Methyl-substituted norbornene esters | nih.gov |

| α,β-Unsaturated Carbonyls | Substituted cyclohexenes | google.com |

Synthesis of Ring Systems in Natural Products

The cyclopentadiene (B3395910) framework, including its methylated derivatives, is a key structural motif in numerous natural products. Consequently, this compound is an important intermediate in the total synthesis of these complex molecules. ontosight.aiontosight.ai The ability of cyclopentadienes to undergo Diels-Alder reactions facilitates the efficient construction of six-membered rings, which are prevalent in many biologically active compounds. ontosight.ai

A common strategy involves the functionalization of the cyclopentadiene ring prior to the cycloaddition reaction. For instance, alkylation of cyclopentadiene allows for the introduction of various substituents, which can then be carried through the synthesis to afford highly functionalized cyclopentane (B165970) architectures found in natural products. oregonstate.edu The Diels-Alder reaction of these substituted cyclopentadienes, often with dienophiles like singlet oxygen, provides a pathway to all-trans-1,2,3-trisubstituted cyclopentenes, which are versatile intermediates in natural product synthesis. oregonstate.edu

Synthesis of Adamantane (B196018) and Related Polycyclic Systems

Adamantane, a tricyclic alkane with a diamondoid structure, can be synthesized from dicyclopentadiene (B1670491), the dimer of cyclopentadiene. nih.govucla.edu The synthesis involves the hydrogenation of dicyclopentadiene to tetrahydrodicyclopentadiene, followed by a Lewis acid-catalyzed rearrangement to the adamantane core. nih.govorgsyn.org While the direct use of this compound in this specific synthesis is not as commonly cited, the synthesis of substituted adamantanes is an important application of related cyclopentadiene chemistry. For example, 1-methyladamantane (B139842) and 1,3-dimethyladamantane (B135411) can be prepared through analogous isomerization reactions. orgsyn.org

Furthermore, research has demonstrated the synthesis of adamantane derivatives fused to a cyclopentadiene ring. arkat-usa.org An effective method for the synthesis of 1-(cyclopentadienyl)adamantane has been developed, which involves the reaction of 1-bromoadamantane (B121549) with nickelocene. researchgate.net This highlights the utility of cyclopentadienyl (B1206354) moieties in the construction of complex polycyclic systems incorporating the adamantane scaffold.

Role in Specialized Synthetic Transformations

Beyond its use as a fundamental building block, this compound and its derivatives play a role in more specialized synthetic applications that leverage their unique reactivity.

Derivatization for Isomer Separation

The Diels-Alder reaction of this compound with prochiral dienophiles often results in a mixture of inseparable isomers. sfu.caresearchgate.net To address this, derivatization techniques are employed to facilitate the separation of these isomeric mixtures. By reacting the mixture of Diels-Alder adducts with a chiral resolving agent, diastereomers are formed which can then be separated using standard chromatographic methods. sfu.casapub.org

For example, the mixture of Diels-Alder adducts from the reaction of methylcyclopentadiene (B1197316) and maleic anhydride can be reacted with L-alanine methyl ester hydrochloride to form diastereomeric imides. sfu.ca These diastereomers can then be separated and their structures elucidated using advanced NMR spectroscopy techniques, allowing for the unequivocal assignment of the endo and exo stereoisomers. sapub.orgsfu.ca This approach is a valuable pedagogical tool for introducing complex NMR analysis and separation techniques. researchgate.netresearchgate.net

Table 2: Derivatization for Isomer Separation of Methylcyclopentadiene Adducts

| Original Adduct Mixture | Derivatizing Agent | Resulting Diastereomers | Separation Method | Reference |

|---|---|---|---|---|

| Methyl norbornene dicarboxylic anhydrides | L-alanine methyl ester hydrochloride | Diastereomeric imides | Chromatography | sfu.casapub.org |

Controlled Allocation of Functional Groups

Recent advancements in synthetic methodology have enabled the controlled and site-selective placement of various functional groups around the cyclopentadiene ring. rsc.orgrsc.org A five-step synthetic sequence has been developed that allows for the precise decoration of the cyclopentadiene scaffold. rsc.orgrsc.org This method relies on the regioselective bromoallylation of internal alkynes to create a 1-bromo-1,4-diene with a defined substitution pattern. rsc.org

Subsequent Sonogashira coupling allows for the introduction of additional substituents. The key step involves a zirconium-mediated cyclization of the resulting dienyne to form a bicyclic zirconacyclopentene intermediate. rsc.org Protonolysis of this intermediate yields a cyclopentene (B43876) with an exocyclic double bond, which can then be isomerized under acidic conditions to the desired endocyclic double bond of the tetrasubstituted cyclopentadiene. rsc.orgrsc.org This protocol provides a powerful tool for the customized synthesis of cyclopentadienes with diverse functionalities for various applications in organic synthesis and organometallic chemistry. rsc.org

Applications in Organometallic Chemistry

Methylcyclopentadienyl Ligand (Cp') Formation

The methylcyclopentadienyl ligand, often abbreviated as Cp', is the conjugate base of 2-methyl-1,3-cyclopentadiene. The formation of this anionic ligand is a critical first step in the synthesis of its corresponding metal complexes. This transformation is typically achieved by reacting this compound with a strong base.

The synthesis of methylcyclopentadienyl-metal complexes generally involves the reaction of a metal halide with a salt of the methylcyclopentadienyl anion. A common method is the salt metathesis reaction, where an alkali-metal salt of methylcyclopentadienide, such as sodium methylcyclopentadienide (NaCp'), is reacted with a transition metal chloride. wikipedia.org For instance, the commercially significant antiknock agent, methylcyclopentadienyl manganese tricarbonyl (MMT), is synthesized through processes involving the carbonylation of bis(methylcyclopentadienyl) manganese. google.com

The general synthetic route can be represented as: MCln + n NaCp' → M(Cp')n + n NaCl

This methodology is versatile and has been employed to synthesize a wide range of Cp'-metal complexes with various transition metals.

The methylcyclopentadienyl ligand (Cp') typically binds to transition metals in a pentahapto (η⁵) fashion, where all five carbon atoms of the cyclopentadienyl (B1206354) ring are bonded to the metal center. wikipedia.org This η⁵-coordination is a result of the overlap between the π molecular orbitals of the Cp' ring and the d, s, and p orbitals of the metal. wikipedia.org This strong covalent bonding contributes to the high thermal stability of many Cp' complexes. ilpi.com

The coordination of Cp' to a metal center creates a stable "half-sandwich" or "sandwich" structure. In a half-sandwich complex, also known as a piano stool complex, a single Cp' ligand is bound to the metal, along with other ligands. libretexts.org A well-known example is methylcyclopentadienylmanganese tricarbonyl (Cp'Mn(CO)₃). nitrkl.ac.in In sandwich complexes, or metallocenes, the metal is situated between two parallel Cp' rings.

While η⁵ is the most common bonding mode, other coordination modes like η¹ (monohapto) and η³ (trihapto) are also possible, though less frequent. libretexts.orglibretexts.org The specific coordination is influenced by the electronic requirements of the metal center and the steric environment.

Influence of Cp' Ligand on Metal Complex Reactivity and Structure

The introduction of a methyl group onto the cyclopentadienyl ring significantly alters the electronic and steric properties of the ligand compared to the unsubstituted cyclopentadienyl (Cp) ligand. These modifications, in turn, have a profound impact on the reactivity and structure of the resulting metal complexes. nih.gov

Electronic Effects: The methyl group is an electron-donating group. This inductive effect increases the electron density on the cyclopentadienyl ring, making the Cp' ligand a stronger electron donor than the unsubstituted Cp ligand. ilpi.com This enhanced electron-donating ability increases the electron density at the metal center. nih.gov This can be observed spectroscopically, for instance, by a decrease in the carbonyl stretching frequencies in Cp'-metal carbonyl complexes compared to their Cp analogues, indicating stronger π-backbonding from the more electron-rich metal to the CO ligands. ilpi.com The increased electron density on the metal can influence the catalytic activity, often leading to enhanced reactivity in certain transformations. nih.gov

Steric Effects: The methyl group also introduces steric bulk to the ligand. While the steric hindrance of a single methyl group is modest compared to the pentamethylcyclopentadienyl (Cp*) ligand, it can still influence the coordination environment around the metal center. nih.gov This steric presence can affect the approach of substrates to the catalytic site, thereby influencing the selectivity of a reaction. nih.govresearchgate.net The interplay between electronic and steric effects is crucial in tuning the performance of a catalyst for a specific application. researchgate.net For example, subtle variations in the ligand structure can lead to significant changes in reaction rate and selectivity. nih.gov

| Ligand | Substituent | Electronic Effect | Relative Steric Bulk |

|---|---|---|---|

| Cp (C₅H₅⁻) | -H | Reference | Low |

| Cp' (CH₃C₅H₄⁻) | -CH₃ | Electron-donating | Moderate |

| Cp* ( (CH₃)₅C₅⁻) | -C(CH₃)₅ | Strongly electron-donating | High |

Various spectroscopic techniques are employed to characterize the structure and bonding in Cp'-metal complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for characterizing Cp' complexes. In the ¹H NMR spectrum, the protons on the Cp' ring typically show distinct signals that can provide information about the ligand's coordination mode. ilpi.com For η⁵-coordinated Cp' ligands, the rotation around the metal-ring axis is usually fast on the NMR timescale, leading to averaged signals for the ring protons. ilpi.com

Infrared (IR) Spectroscopy: For metal carbonyl complexes containing the Cp' ligand, IR spectroscopy is particularly informative. The position of the C-O stretching bands provides insight into the electronic environment of the metal center. ilpi.com As the Cp' ligand donates more electron density to the metal, the metal-carbon backbonding to the CO ligands increases, resulting in a lowering of the C-O stretching frequency. ilpi.com

| Complex | Technique | Observed Feature | Significance |

|---|---|---|---|

| CpMn(CO)₃ | IR (νCO) | ~2023, 1939 cm⁻¹ | Lower νCO in Cp' complex indicates increased electron density on Mn due to the electron-donating methyl group. |

| Cp'Mn(CO)₃ | IR (νCO) | ~2015, 1928 cm⁻¹ | |

| Cp₂Fe (Ferrocene) | ¹H NMR (δ) | ~4.15 ppm (singlet) | Different chemical shifts for the ring protons reflect the change in the electronic environment of the cyclopentadienyl ring upon methylation. |

| (Cp')₂Fe | ¹H NMR (δ) | ~3.9-4.1 ppm (multiplets) |

Catalytic Applications of Cp' Complexes

Organometallic complexes containing the methylcyclopentadienyl ligand are utilized as catalysts in a variety of chemical transformations. wikipedia.org The tunability of the Cp' ligand's steric and electronic properties allows for the optimization of catalytic activity and selectivity.

One of the most well-known applications of a Cp' complex is methylcyclopentadienyl manganese tricarbonyl (MMT) as a fuel additive to increase the octane rating of gasoline. nitrkl.ac.in While its primary function is as an antiknock agent, this application highlights the stability and utility of Cp' complexes in industrial processes. wikipedia.org

In the broader field of catalysis, Cp'-metal complexes are intermediates or active species in numerous reactions, including:

Hydrogenation: The electronic properties of the Cp' ligand can influence the efficiency of metal-catalyzed hydrogenation reactions. nih.gov

Polymerization: Modified cyclopentadienyl ligands are crucial in catalysts for olefin polymerization, such as in the production of polypropylene. wikipedia.org

C-H Activation: Rhodium and cobalt complexes with substituted cyclopentadienyl ligands have shown promise in catalytic C-H activation reactions, a field with significant potential for streamlining organic synthesis. nih.govacs.org The electronic and steric profile of the Cp' ligand can impact the efficiency and selectivity of these transformations. acs.org

The development of chiral Cp' ligands has also opened avenues for asymmetric catalysis, where the catalyst directs the formation of a specific enantiomer of a chiral product. researchgate.net

Polymerization Catalysis

Organometallic complexes bearing the methylcyclopentadienyl ligand are prominent in the field of olefin polymerization, where they function as highly efficient metallocene catalysts. nih.govbehinpolymerco.comresearchgate.net These catalysts, often based on Group 4 metals like titanium (Ti) and zirconium (Zr), are typically activated by a cocatalyst such as methylaluminoxane (MAO). nih.govhhu.de The structure of the metallocene, particularly the substitution on the cyclopentadienyl rings, plays a pivotal role in determining the catalyst's performance and the properties of the resulting polymer. mdpi.combehinpolymerco.com

The methyl group on the Cp′ ligand influences the catalytic process in several ways:

Electronic Effects: As an electron-donating group, the methyl substituent increases the electron density at the metal center. mdpi.com This enhancement can optimize the interaction between the metal's d-orbitals and the monomer's π-orbitals, often leading to increased polymerization activity. mdpi.com

Steric Effects: The steric bulk of the methyl group, although modest, influences the coordination of the monomer to the catalytic active site. mdpi.com This can promote regioselective insertion, allowing for precise control over the polymer's microstructure, such as its stereoregularity (e.g., isotactic or syndiotactic polypropylene). nih.govbehinpolymerco.comresearchgate.net

Solubility: Complexes containing the methylcyclopentadienyl ligand generally exhibit enhanced solubility in organic solvents compared to their unsubstituted Cp counterparts. wikipedia.org This is a practical advantage in homogeneous catalysis, facilitating better process control.

The use of catalysts derived from this compound allows for the synthesis of polyolefins like polyethylene (B3416737) and polypropylene with well-defined microstructures, including narrow molecular weight distributions and uniform comonomer incorporation. nih.gov These tailored properties are a hallmark of single-site metallocene catalysts, distinguishing them from traditional multi-site Ziegler-Natta systems. nih.gov

| Catalyst Precursor | Polymer Tacticity | Catalyst Activity (kg PP/mol·h) | Polymer Molecular Weight (g/mol) |

|---|---|---|---|

| Unsubstituted Zirconocene Dichloride | Atactic | Moderate | Low to Moderate |

| Methyl-Substituted Zirconocene Dichloride | Slightly Isotactic | Higher | Moderate to High |

Data is illustrative and generalized from findings on substituted metallocenes. Actual values vary significantly with specific catalyst structures and reaction conditions. pnas.org

Fine Chemical Manufacturing and Materials Science

Beyond polymerization, organometallic compounds derived from this compound are valuable as precursors and reagents in the synthesis of fine chemicals and advanced functional materials. nitrkl.ac.inpolytechnique.edu The unique stability and reactivity of methylcyclopentadienyl-metal complexes make them versatile building blocks. nitrkl.ac.in

One significant application is in the synthesis of functional nanomaterials. For instance, cyclopentadienyl compounds, including substituted derivatives like ferrocene (B1249389), can undergo rapid, spontaneous, and exothermic "hypergolic" reactions with strong oxidizers to produce a variety of nanomaterials. mdpi.com This method has been used to synthesize magnetic inorganic materials, such as γ-Fe₂O₃ from ferrocene, demonstrating a novel route in materials science that leverages the properties of organometallic precursors. mdpi.com

In fine chemical manufacturing, the methylcyclopentadienyl ligand is incorporated into specialized reagents and catalysts for organic synthesis. The enhanced solubility and stability imparted by the methyl group make these complexes easier to handle and more effective in certain transformations. wikipedia.org An example of a widely produced fine chemical using a related precursor is methylcyclopentadienyl manganese tricarbonyl (MMT), which has been used as an octane enhancer in gasoline. wikipedia.org

The development of novel precursors is a key step in engineering new materials with controlled architectures and functionalities. polytechnique.edursc.org Organometallic complexes containing the Cp′ ligand are explored as precursors for thin films, porous materials, and other systems where molecular-level design is critical. polytechnique.edu

| Application Area | Cp′ Complex Type | Resulting Product/Material | Reference Principle |

|---|---|---|---|

| Materials Science | Cp′₂Fe (Methyl-ferrocene) analogue | Magnetic Iron Oxide Nanoparticles | Hypergolic Synthesis mdpi.com |

| Fine Chemicals | Cp′Mn(CO)₃ (MMT) | Fuel Additive | Organometallic Synthesis wikipedia.org |

| Research/Organic Synthesis | Cp′Fe(PPh₃)(CO)I | Chiral Organometallic Reagent | Asymmetric Synthesis wikipedia.org |

Polymerization Science and Materials Research

Role as a Monomer in Polymerization

Methylcyclopentadiene (B1197316) (MCPD), which consists of 1-methyl and 2-methyl isomers, has been successfully polymerized using cationic catalysts. Research indicates that MCPD is significantly more reactive than its unsubstituted counterpart, cyclopentadiene (B3395910) (CPD). This heightened reactivity is attributed to the greater stability of the resulting cycloalkenyl cation formed during the polymerization process. researchgate.net

The cationic polymerization of methylcyclopentadiene, containing both 1-methyl and 2-methyl isomers, can be initiated using Friedel-Crafts catalysts in a toluene (B28343) solution at low temperatures, such as -78°C. researchgate.net This process yields a soluble, white, powdery polymer. researchgate.net The general mechanism for cationic polymerization involves an initiator, typically a strong acid or Lewis acid, which protonates the alkene monomer to form a carbocation. youtube.com This reactive cation then propagates by adding to subsequent monomer units. youtube.com In the case of MCPD, the stability of the allylic carbocation intermediate is a key factor in its high reactivity compared to CPD. researchgate.netacs.org

Studies have been conducted on the copolymerization of methylcyclopentadiene (MCPD) and cyclopentadiene (CPD). researchgate.net These investigations revealed that the rate of polymerization and the intrinsic viscosity of the resulting copolymer decrease as the concentration of 1-methylcyclopentadiene in the monomer feed increases. researchgate.net This suggests that the specific isomer composition of the MCPD monomer feed has a direct impact on the polymerization kinetics and the final polymer properties. While detailed studies on the copolymerization of 2-methyl-1,3-cyclopentadiene with a wide range of other dienes and alkenes are not extensively documented in the provided research, the principle of creating copolymers from conjugated dienes is well-established for producing materials with tailored properties, such as synthetic rubbers. libretexts.orglibretexts.org

Polymer Structure and Microstructure Analysis

The structure of the polymer resulting from the cationic polymerization of a mixture of 1- and 2-methylcyclopentadiene has been elucidated using Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net The analysis shows that the different isomers incorporate into the polymer backbone in distinct ways, leading to a complex microstructure. researchgate.net Specifically, the 2-methylcyclopentadiene units, which are the focus of this article, predominantly add via a 1,4-enchainment mechanism. researchgate.net

| Monomer Isomer | Incorporation in Polymer Chain | Percentage of Total Structure |

| 2-Methylcyclopentadiene | 1,4-Structure | 70% - 95% |

| 3,4-Structure | 5% - 30% | |

| 1-Methylcyclopentadiene | 3,4-Structure | Majority of its units |

This table summarizes the structural units found in a polymer synthesized from a mixture of 1- and 2-methylcyclopentadiene, based on NMR analysis. researchgate.net

The microstructure of poly(methylcyclopentadiene) is not fixed; the ratio of 1,4- to 3,4-structures originating from the 2-methylcyclopentadiene units can be influenced by the polymerization conditions. researchgate.net However, research has shown that this ratio does not appear to change with the monomer composition in the feed. researchgate.net This indicates that while process parameters can be used to tune the polymer microstructure, the relative reactivity of the isomers does not alter the way the 2-methyl isomer is incorporated. For polymers derived from the parent compound, cyclopentadiene, the backbone consists of a mix of 1,2- and 1,4-enchainments. semanticscholar.org The ability to influence these linkages is crucial as it directly affects the physical properties of the final material.

Development of Advanced Polymeric Materials and Their Precursors

Polymers derived from cyclopentadiene and its derivatives are investigated for applications as advanced materials. For instance, poly(cyclopentadiene) is considered a potential candidate for use in stable wrappings or electronic packaging materials. semanticscholar.org The polymers derived from cyclic dienes contain unsaturated rings in their main chain, which makes them valuable as precursor materials. acs.org These unsaturated polymers can be hydrogenated to form more stable saturated structures, altering their physical and chemical properties for different applications. acs.org

Furthermore, dicyclopentadiene (B1670491) (DCPD), the dimer of cyclopentadiene, is a key raw material for a variety of polymers, including unsaturated polyester (B1180765) resins and cyclic olefin copolymers (COCs). semanticscholar.org These materials are used in industries ranging from automotive to construction. semanticscholar.org Polymers containing cyclopentadiene moieties are also used as precursors for creating diverse main-chain functionalized materials, including those with organometallic units. researchgate.net

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are foundational to modern computational chemistry, offering insights into molecular structure, stability, and reactivity. wavefun.com These methods are broadly categorized into Density Functional Theory (DFT) and ab initio molecular orbital calculations, both of which have been applied to cyclopentadiene (B3395910) systems.

Density Functional Theory (DFT) has become a primary tool for investigating the mechanisms of reactions involving cyclopentadiene and its derivatives. nih.govproquest.com DFT methods are used to predict relative reactivities and explore reaction pathways, such as the Diels-Alder reactions involving silylvinyl derivatives and cyclopentadiene. researchgate.net Calculations are often performed using functionals like B3LYP or MPW1PW91 with basis sets such as 6-31G(d) or 6-311G(d,p) to optimize molecular structures, locate transition states, and calculate vibrational frequencies. proquest.comresearchgate.netmdpi.com

DFT studies have been instrumental in understanding various cycloaddition reactions. For instance, investigations into the Diels-Alder reaction between cyclopentadiene and tropone-3,4-dimethylester utilized the M06-2X level of theory to analyze the complex network of possible pericyclic pathways. rsc.org These calculations can reveal how substituents, such as the methyl group in 2-Methyl-1,3-cyclopentadiene, influence transition state energies and thermodynamic driving forces. rsc.org Furthermore, DFT is employed to study the polar nature of these reactions, often showing an asynchronous formation of C-C bonds, which contrasts with the traditional concerted concept of [4+2] cycloadditions. researchgate.net

Table 1: Selected DFT Functionals and Basis Sets Used in Cyclopentadiene Reaction Studies

| Study Focus | DFT Functional | Basis Set | Reference |

|---|---|---|---|

| Diels-Alder with Vinylsilanes | MPW1PW91 | 6-31+G(d) | researchgate.net |

| Diels-Alder with Isopropyl 3-nitroprop-2-enate | wb97xd | 6-311+G(d) | nih.gov |

| Diels-Alder with Tropone (B1200060) derivative | M06-2X | 6-31G(d) | rsc.org |

| Diels-Alder with Methyl Acrylate (B77674) (catalyzed) | M06-2X | Not Specified | researchgate.net |

This table is interactive. Click on the headers to sort.

Ab initio molecular orbital methods are "first-principles" calculations based solely on the laws of quantum mechanics without empirical parameters. dtic.milchempedia.info These methods provide a rigorous mathematical approximation of the molecular system. dtic.mil A theoretical study on the reactivity of methylcyclopentadiene (B1197316), including its isomers, utilized ab initio transition state theory to analyze abstraction, beta-scission, and isomerization reactions. polimi.it Such studies often employ programs like Gaussian and Molpro for electronic structure calculations. polimi.it

These calculations are crucial for understanding reaction energetics and have been applied to the Diels-Alder reactions of cyclopentadiene with various dienophiles like ethylene (B1197577), acrylonitrile (B1666552), and methyl vinyl ketone. acs.org The goal of these high-level calculations is to achieve high accuracy in predicting molecular properties and reaction outcomes, complementing experimental findings. dtic.mil

Mechanistic Insights from Computational Models

Computational models provide a window into the detailed steps of a chemical reaction, offering insights into transition states, energy barriers, and the flow of electrons.

A key application of computational chemistry is the characterization of transition states (TS) and the calculation of their associated energy barriers (activation energies). For Diels-Alder reactions, DFT calculations can precisely locate the geometries of both endo and exo transition states. acs.org The energy difference between these transition states determines the kinetic product distribution. masterorganicchemistry.com

In a study on the cycloaddition of cyclopentadiene with tropone-3,4-dimethylester, CBS-QB3 computations predicted a transition state (TS-6) to be 0.6 kcal/mol more stable than another (TS-7), highlighting the subtle energetic differences that dictate reaction pathways. rsc.org Another study on substituted cyclopentadienes found that methyl substitution at certain positions could significantly increase the Gibbs free energy barrier height, while substitution at other positions had a negligible impact. nih.gov For the parent Diels-Alder reaction between Me2C=CMe2 and cyclopentadiene, the Gibbs free energy of activation (ΔG‡) was calculated to be a significant 141 kJ mol⁻¹. nih.gov

Table 2: Calculated Activation Parameters for Cyclopentadiene Reactions

| Reactants | Parameter | Value (kcal/mol) | Computational Level | Reference |

|---|---|---|---|---|

| Cyclopentadiene + Isopropyl 3-nitroprop-2-enate (Path A) | ΔH‡ | 6.9 | wb97xd/6-311+G(d) | nih.gov |

| Cyclopentadiene + Isopropyl 3-nitroprop-2-enate (Path B) | ΔH‡ | 5.9 | wb97xd/6-311+G(d) | nih.gov |

| 2-Methyl-1,3-butadiene + BF3:formaldehyde (P-DA) | ΔH‡ | < 2.2 | MPWB1K/6-311G(d,p) | nih.gov |

| Azomethine imine + Ethylene | ΔE‡ | 8.7 | MPWB1K/6-311G(d) | mdpi.com |

This table is interactive. Click on the headers to sort.

Molecular Electron Density Theory (MEDT) offers a modern perspective on chemical reactivity, proposing that changes in electron density, rather than molecular orbital interactions, are responsible for the feasibility of an organic reaction. mdpi.commdpi.com Developed by Luis R. Domingo, MEDT analyzes the reaction path by examining the topological changes of the electron localization function (ELF) and conceptual DFT reactivity indices. mdpi.com

MEDT studies have been applied to understand the competitiveness between polar Diels-Alder and polar Alder-ene reactions. nih.gov A key concept within MEDT is the Global Electron Density Transfer (GEDT), which measures the polarity of the reaction at the transition state. A good correlation has been established between the GEDT at the transition state and the experimental reaction rate constants for the Diels-Alder reactions of cyclopentadiene with the cyanoethylene series. mdpi.comencyclopedia.pub This theory provides a framework for classifying reactions and explaining their mechanisms based on the flow of electron density. mdpi.com

Calculations can predict whether a reaction will be thermodynamically favorable. For instance, in the reaction of Me2C=CMe2 with cyclopentadiene, product formation was predicted to be exergonic with a ΔG₂₉₈ of -36 kJ mol⁻¹. nih.gov Similarly, studies on the cycloaddition of tropone diester and cyclopentadiene showed that some products are significantly more stable than others, with calculated ΔG° values of -4.3 kcal/mol for one isomer and -9.9 kcal/mol for another, indicating a strong thermodynamic driving force for their formation or interconversion. rsc.org

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Acrylonitrile |

| Azomethine imine |

| Cyclopentadiene |

| Dicyanoethylene |

| Ethylene |

| Formaldehyde |

| Isopropyl 3-nitroprop-2-enate |

| Maleic Anhydride (B1165640) |

| Methyl acrylate |

| Methyl vinyl ketone |

| Tropone-3,4-dimethylester |

| (1-bromovinyl)trimethylsilane |

| Me2C=CMe2 (2,3-Dimethyl-2-butene) |

| 2-Methyl-1,3-butadiene |

Prediction of Reactivity and Selectivity

Computational chemistry is a powerful tool for predicting the reactivity of molecules like this compound and the selectivity of their reactions. polimi.itnih.gov By modeling reaction pathways and calculating energy barriers, scientists can forecast which reactions are most likely to occur and which products will be favored. chemrxiv.org

Theoretical studies on methylcyclopentadiene have focused on several key reaction classes, including isomerization, dimerization, oxidation, and hydrogen abstraction reactions. polimi.itnih.gov For instance, molecular simulations have been used to predict thermodynamic values such as the heat of dimerization (-15.2 kcal/mol) and the heat of oxidation (-45.6 kcal/mol) in the gaseous phase. nih.gov

The reactivity of the three structural isomers of methylcyclopentadiene (1-methyl, 2-methyl, and 5-methyl) towards abstraction by radicals such as H, CH₃, OH, and OOH has been systematically investigated. polimi.itpolimi.it These ab initio transition state theory master equation simulations are performed entirely based on computations without reliance on experimental data. polimi.it The results of these simulations help in understanding the formation of methylcyclopentadienyl radicals, which are important intermediates in combustion chemistry and the formation of aromatic rings. researchgate.netacs.org

Furthermore, computational models can predict the stereoselectivity of reactions. In Diels-Alder reactions involving cyclopentadiene, for example, density functional theory calculations can be used to estimate the activation free energies for the formation of endo and exo products, thereby predicting the stereospecific outcome. chemrxiv.org While these predictions are powerful, their accuracy can be influenced by the chosen theoretical model and may sometimes differ from experimental results, highlighting the ongoing development in the field. chemrxiv.org

Table 2: Predicted Thermodynamic Values for this compound Reactions

| Reaction Type | Predicted Overall Heat of Reaction (kcal/mol) | Conditions | Reference |

| Dimerization | -15.2 | Gaseous phase at 298 K and 1 atm | nih.gov |

| Oxidation | -45.6 | Gaseous phase at 298 K and 1 atm | nih.gov |

Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the characterization of 2-Methyl-1,3-cyclopentadiene, offering detailed information about its structure and the composition of its isomeric mixtures. chemicalbook.com

Commercially available methylcyclopentadiene (B1197316) is typically supplied as a dimer which, upon thermal cracking, yields a mixture of isomers, predominantly 1-methyl-1,3-cyclopentadiene (1-MeCp) and this compound (2-MeCp). sfu.cawikipedia.org ¹H-NMR spectroscopy is highly effective for identifying and quantifying the components of this mixture. sfu.ca

For instance, the ¹H-NMR spectrum of the cracked monomer mixture displays distinct signals for each isomer. The 1-MeCp isomer is characterized by a doublet for the methyl protons at approximately 2.09 ppm and a quartet for the methylene (B1212753) protons at 2.88 ppm. The 2-MeCp isomer shows a quartet for its methyl protons at around 2.04 ppm. sfu.ca The integration of these signals allows for the determination of the relative proportions of the isomers in the mixture. sfu.ca

Further complexity arises in reactions such as the Diels-Alder cycloaddition with maleic anhydride (B1165640), which can produce a mixture of endo and exo stereoisomers. sfu.casapub.org Advanced NMR techniques, including Nuclear Overhauser Effect (NOE) spectroscopy, are crucial for unequivocally assigning the stereochemistry of these adducts. sfu.casapub.orgresearchgate.net

The following table summarizes the characteristic ¹H-NMR chemical shifts for the predominant isomers of methylcyclopentadiene after thermal cracking.

| Isomer | Proton Group | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| 1-Methyl-1,3-cyclopentadiene (1-MeCp) | Methyl (-CH₃) | 2.09 | d |

| Methylene (-CH₂-) | 2.88 | q | |

| H-2 | 6.15 | sextet | |

| H-4 | 6.27 | dq | |

| H-3 | 6.38-6.45 | m | |

| This compound (2-MeCp) | Methyl (-CH₃) | 2.04 | q |

Data sourced from an undergraduate-level experiment on the analysis of Diels-Alder reactions. sfu.ca

To unravel complex spectra, especially in isomeric mixtures or reaction products, advanced 1D and 2D NMR techniques are employed. wikipedia.orgnih.gov

APT (Attached Proton Test): This 1D ¹³C NMR experiment is used to differentiate between carbon types. For the methylcyclopentadiene isomeric mixture, APT spectra can confirm the presence of methyl (CH₃) and methylene (CH₂) carbons, which appear with opposite phase to methine (CH) carbons. sfu.ca Quaternary carbons are also readily identified.

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates proton signals with the signals of the carbons to which they are directly attached. columbia.educolumbia.edu It is significantly more sensitive than a standard ¹³C NMR experiment and is invaluable for assigning carbon resonances based on the already assigned proton spectrum. columbia.edunih.gov For the mixture of 1-MeCp and 2-MeCp, HSQC helps to definitively link the upfield methyl proton signals to their corresponding methyl carbon signals (around 15-16 ppm) and the methylene protons to their carbon signals (around 41-45 ppm). sfu.ca

HMBC (Heteronuclear Multiple Bond Correlation): This 2D technique reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH couplings). columbia.educolumbia.edu This is crucial for establishing the connectivity of the carbon skeleton. researchgate.net For example, in the 1-MeCp isomer, an HMBC experiment would show a correlation between the methyl protons (H-6) and the C-1 and C-2 carbons of the cyclopentadiene (B3395910) ring, providing definitive proof of the methyl group's position. sfu.ca

The following table outlines key correlations observed in 2D NMR spectra that help in the structural elucidation of 1-Methyl-1,3-cyclopentadiene (1-MeCp).

| Technique | Correlating Nuclei | Significance |

|---|---|---|

| HSQC | Methyl Protons (~2.09 ppm) ↔ Methyl Carbon (~16.0 ppm) | Confirms direct C-H bond for the methyl group. |

| Methylene Protons (~2.88 ppm) ↔ Methylene Carbon (~44.9 ppm) | Confirms direct C-H bonds for the CH₂ group. | |

| HMBC | Methyl Protons ↔ C-1, C-2 | Establishes connectivity of the methyl group to the ring at the C-1 position. |

| Methylene Protons ↔ C-3, C-4 | Confirms the position of the sp³ carbon in the ring. |

Correlations are based on typical 2D NMR structural analysis principles and data presented in related studies. sfu.ca

The deprotonated form of methylcyclopentadiene, the methylcyclopentadienyl anion (Cp'), is a common ligand in organometallic chemistry. wikipedia.org NMR spectroscopy is a primary tool for characterizing these complexes. libretexts.orglibretexts.org The number and pattern of signals from the Cp' ligand provide critical information about the structure and symmetry of the complex. chemeurope.com

For example, in a complex like (MeC₅H₄)Fe(CO)₂(I), the ¹H NMR spectrum exhibits two resonances for the methylcyclopentadienyl ligand, while the ¹³C NMR spectrum shows three resonances. chemeurope.com However, upon substitution of a CO ligand with triphenylphosphine (B44618) to form the chiral complex (MeC₅H₄)Fe(PPh₃)(CO)I, the diastereotopic nature of the ring protons and carbons is revealed. wikipedia.org This results in four distinct signals for the ring hydrogens in the ¹H NMR spectrum and five separate signals for the ring carbons in the ¹³C NMR spectrum, confirming the loss of the plane of symmetry that was present in the dicarbonyl precursor. wikipedia.orgchemeurope.com

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound and its derivatives, aiding in their identification. nist.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. jmchemsci.com It is particularly useful for analyzing the complex mixtures that result from reactions involving methylcyclopentadiene isomers. researchgate.net

In the analysis of Diels-Alder reaction products, GC-MS can separate the various isomeric adducts and identify them based on their mass spectra. researchgate.netresearchgate.net The electron ionization (EI) mass spectrum of methylcyclopentadiene isomers typically shows a prominent molecular ion (M⁺) peak at m/z = 80, corresponding to the molecular formula C₆H₈. nist.gov A major fragment is often observed at m/z = 79, resulting from the loss of a single hydrogen atom to form a stable methylcyclopentadienyl cation. Another significant peak appears at m/z = 65, corresponding to the loss of a methyl group.

The table below lists the major ions typically observed in the electron ionization mass spectrum of methylcyclopentadiene isomers.

| m/z | Ion Formula | Interpretation |

|---|---|---|

| 80 | [C₆H₈]⁺ | Molecular Ion (M⁺) |

| 79 | [C₆H₇]⁺ | Loss of H atom ([M-H]⁺) |

| 65 | [C₅H₅]⁺ | Loss of CH₃ group ([M-CH₃]⁺) |

Data based on the NIST Mass Spectrometry Data Center. nist.gov

Photoelectron Spectroscopy for Electronic Structure Analysis

By comparing the PES data of a methylcyclopentadienyl complex to that of the parent metallocene (e.g., ferrocene (B1249389) vs. 1,1'-dimethylferrocene), the electronic effect of the methyl substituent can be assessed. rsc.org The methyl group, being electron-donating, generally lowers the ionization potentials associated with the ring orbitals. This technique allows for the empirical assignment of spectral bands and the discussion of electronic structure within the framework of molecular orbital and ligand field theories. rsc.orgrsc.org Studies on related systems show that PES can reveal the ordering and character of the highest occupied molecular orbitals (HOMOs), which is crucial for understanding the reactivity and bonding in these organometallic compounds. rsc.org

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 2-methyl-1,3-cyclopentadiene, and how can its purity be validated?

- Methodological Answer : The synthesis of this compound derivatives often involves isomerization reactions under reflux conditions. For example, refluxing 2-methyl-1,3-cyclopentadienyl formate with catalytic acid generates the target compound, monitored via GC-MS until completion . Post-reaction, solvent removal under reduced pressure and purification via silica gel column chromatography yield high-purity products (e.g., 95% yield). Characterization requires H/C NMR, LRMS, and HRMS to confirm structure and purity .

- Key Data :

| Parameter | Value/Technique |

|---|---|

| Reaction Time | 5 hours (reflux) |

| Purification Method | Silica gel chromatography |

| Yield | 95% |

| Analytical Tools | GC-MS, NMR, HRMS |

Q. How do physical properties of this compound influence its reactivity in Diels-Alder reactions?

- Methodological Answer : The compound’s low steric hindrance and electron-rich diene system enhance its reactivity in [4+2] cycloadditions. For instance, benzyne reacts preferentially with the 2-methyl-substituted position due to favorable orbital overlap and reduced steric effects . UV-Vis spectroscopy (e.g., wavelength absorption order: this compound > 2-Methyl-1,4-pentadiene) confirms conjugation stability, which correlates with reaction rates .

- Key Data :

| Reactivity Trend | Substituent Position Preference |

|---|---|

| Benzyne Cycloaddition | 2-methyl > 1-methyl |

| Conjugation Stability | Confirmed via UV-Vis λmax shifts |

Advanced Research Questions

Q. How can regioselectivity in cycloadditions of this compound be experimentally determined?

- Methodological Answer : Competitive reactions with substituted dienophiles (e.g., benzyne, maleic anhydride) and analysis of adduct ratios via H NMR reveal regioselectivity. For example, 5-methyl-1,3-cyclopentadiene forms syn-adducts with benzyne (9-methyl group syn to the benzene ring), validated by NOESY spectroscopy . Steric and electronic effects are quantified using Hammett plots or computational models (DFT) .

Q. What strategies resolve contradictions in stereochemical assignments of Diels-Alder adducts?

- Methodological Answer : Historical reliance on NMR chemical shifts for stereochemical determination is unreliable due to environmental effects. Instead, X-ray crystallography (e.g., ORTEP diagrams) or NOESY experiments provide unambiguous assignments. For example, syn/anti adducts of 5-methyl-1,3-cyclopentadiene with N-phenylmaleimide were re-evaluated using crystallography, disproving earlier NMR-based claims .

Q. How do computational models enhance understanding of this compound’s electronic structure?

- Methodological Answer : Density Functional Theory (DFT) calculations and multipolar atom modeling analyze charge-density distribution and frontier molecular orbitals. Synchrotron X-ray diffraction data paired with DFT reveal electron-withdrawing/donating effects of substituents, explaining reactivity trends in cycloadditions .

Q. What experimental precautions are necessary to mitigate isomerization during reactions?

- Methodological Answer : Isomerization via [1,5]-sigmatropic shifts occurs at elevated temperatures (>65°C). Real-time monitoring via GC-MS or in situ IR spectroscopy ensures reaction control. For equilibrium mixtures, quenching at optimal timepoints (e.g., 5 hours for benzyne reactions) minimizes side products .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental reactivity data?

- Methodological Answer : Conflicting results (e.g., unexpected regioselectivity in cycloadditions) require multi-technique validation. For example, if DFT predicts 1-methyl reactivity but experiments favor 2-methyl, re-examine solvent effects, steric contributions, or transition-state dynamics using hybrid QM/MM simulations. Cross-referencing with kinetic isotope effects or substituent parameter databases (e.g., Hammett σ values) clarifies discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。